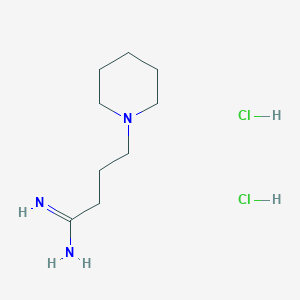
8-Brom-1,2,3,4-tetrahydrochinolin-hydrochlorid
Übersicht
Beschreibung
8-Bromo-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H10BrN . It has a molecular weight of 212.09 . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound is usually in liquid form .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives, such as 8-Bromo-1,2,3,4-tetrahydroquinoline, often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods represents an urgent challenge .Molecular Structure Analysis
The InChI code for 8-Bromo-1,2,3,4-tetrahydroquinoline is 1S/C9H10BrN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . Because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction .Physical And Chemical Properties Analysis
8-Bromo-1,2,3,4-tetrahydroquinoline is a liquid at room temperature . It has a molecular weight of 212.09 . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Pharmakologie
8-Brom-1,2,3,4-tetrahydrochinolin-hydrochlorid: ist eine Verbindung, die in der Pharmakologie von Interesse ist, da sie strukturell Ähnlichkeit mit Verbindungen aufweist, die eine breite Palette pharmakologischer Aktivitäten zeigen. Diese Aktivitäten umfassen entzündungshemmende, antibakterielle, antivirale, antifungale, antileishmaniale, antikanker- und antimalarielle Eigenschaften . Das bromierte Tetrahydrochinolin-Gerüst ist besonders wichtig bei der Synthese von Analoga, die klinisch eingesetzt werden, wie z. B. solche, die mit Chloroquin verwandt sind, einem Medikament zur Behandlung von Malaria und anderen Erkrankungen .
Biochemie
In der Biochemie dient This compound als Baustein für die Synthese von Verbindungen mit potenzieller Bioaktivität. Es wurde in Studien verwendet, um nach in-vitro-Antioxidations-, Antitrypsin- und Hemmung der Albumin-Denaturierungsaktivität zu suchen . Diese Eigenschaften sind entscheidend für das Verständnis der Rolle der Verbindung in biologischen Systemen und ihrer potenziellen therapeutischen Wirkungen.
Medizinische Chemie
Die Einbeziehung der Verbindung in die medizinische Chemieforschung beruht auf ihrem Chinolinkern, einem häufigen Merkmal in vielen natürlichen und synthetischen Medikamenten. Der Chinolin-Molekülteil ist mit verschiedenen biologischen Aktivitäten wie entzündungshemmenden und krebshemmenden Wirkungen verbunden . Darüber hinaus werden Derivate des Tetrahydrochinolins auf ihr Potenzial untersucht, neurodegenerative Krankheitswege zu hemmen, die die Hyperphosphorylierung des Tau-Proteins beinhalten .
Organische Synthese
This compound: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Es wird beim Aufbau komplexer Moleküle durch Reaktionen wie Kupplung und Acylierung verwendet. Das Bromatom in der Verbindung fungiert als gute Abgangsgruppe oder kann in weiteren Funktionalisierungsschritten verwendet werden, um eine Vielzahl organischer Moleküle zu erzeugen .
Analytische Chemie
In der analytischen Chemie wird This compound mithilfe verschiedener Techniken wie UV-, NMR-, HPLC- und HRMS-Spektren charakterisiert. Diese Methoden helfen bei der Bestätigung der Struktur, Reinheit und Stabilität der Verbindung, was für ihre Anwendung in Forschung und Entwicklung unerlässlich ist .
Chemieingenieurwesen
Aus der Sicht des Chemieingenieurwesens wird This compound hinsichtlich seiner potenziellen Prozessentwicklung und Skalierung untersucht. Es ist ein pharmazeutisches Zwischenprodukt, das unter kontrollierten Bedingungen in hoher Ausbeute synthetisiert werden kann, was es zu einem Kandidaten für die großtechnische Produktion macht .
Wirkmechanismus
Target of Action
It’s known that 1,2,3,4-tetrahydroquinoline is an important structural motif of various natural products and therapeutic lead compounds .
Mode of Action
It’s known that tetrahydroquinolines can act as precursors for various alkaloids displaying multifarious biological activities .
Biochemical Pathways
Tetrahydroquinolines are known to be involved in various biological activities .
Safety and Hazards
Zukünftige Richtungen
The development of new methods for the preparation of quinolines and their hydrogenated derivatives, such as 8-Bromo-1,2,3,4-tetrahydroquinoline, and the improvement of existing synthetic methods represents an urgent challenge . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity .
Eigenschaften
IUPAC Name |
8-bromo-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1,3,5,11H,2,4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVLPILGGVHSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)Br)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221724-17-9 | |
| Record name | 8-bromo-1,2,3,4-tetrahydroquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


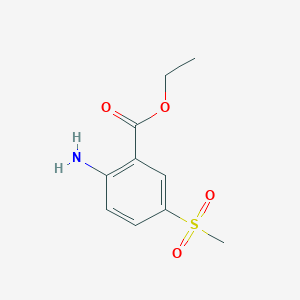
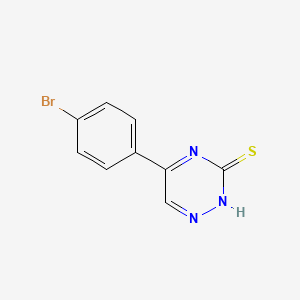
![2,2,2-trifluoroethyl N-[4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]carbamate](/img/structure/B1520261.png)
![[(1-Benzylpiperidin-2-yl)methyl]urea](/img/structure/B1520262.png)
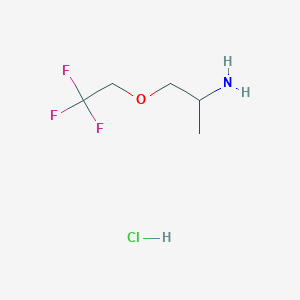
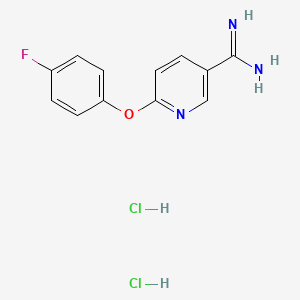

![4-[(1,3-Thiazolidin-4-yl)carbonyl]thiomorpholine hydrochloride](/img/structure/B1520266.png)
![1-({1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1520267.png)
![4-bromo-N-[(4-methylphenyl)methyl]-N-propyl-1H-pyrrole-2-carboxamide](/img/structure/B1520271.png)
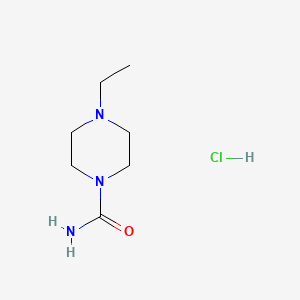
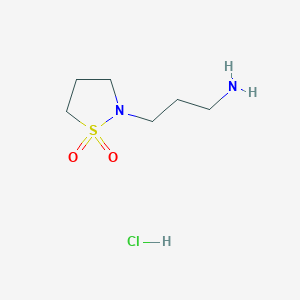
![2,2,2-trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B1520277.png)
